molecular formula C12H14O2 B1614759 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE CAS No. 2472-02-8

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE

Cat. No.: B1614759
CAS No.: 2472-02-8
M. Wt: 190.24 g/mol
InChI Key: SKMDRKGMUPPLLU-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde is a synthetic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with a methoxy (-OCH₃) substituent at position 6 and a carbaldehyde (-CHO) group at position 2. Based on structural inference, its molecular formula is C₁₂H₁₄O₂ (molecular weight: 190.24 g/mol). Its reactivity and applications may derive from the electron-withdrawing aldehyde group and the methoxy substituent, which influence solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7-9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMDRKGMUPPLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)C=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345535
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2472-02-8
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most established synthetic method for 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE involves the oxidation of 6-methoxy-1,2,3,4-tetrahydronaphthalene to introduce the aldehyde group at the 2-position. The key steps are:

  • Starting Material : 6-Methoxy-1,2,3,4-tetrahydronaphthalene serves as the precursor.

  • Oxidizing Agents : Pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in acetic acid are commonly used to selectively oxidize the benzylic position to the aldehyde without overoxidation to carboxylic acids.

  • Reaction Conditions : Typically conducted under controlled temperatures to avoid side reactions, with reaction times optimized to maximize yield and purity.

This method ensures the introduction of the aldehyde functional group while preserving the methoxy substituent on the aromatic ring.

Alternative Preparation Method from Patent Literature

A Chinese patent (CN113651680A) describes a preparation method for 6-methoxy-2-naphthaldehyde, a closely related compound, which can inform synthetic strategies for the tetrahydro derivative:

  • Catalysts and Reagents : The method involves the use of copper(I) chloride or copper(I) iodide as catalysts, with organic solvents such as ethyl acetate or dimethyl sulfoxide.

  • Reaction Conditions : The process includes controlled stirring, cooling, and heat treatment steps, followed by filtration, washing, drying, and recrystallization to isolate the aldehyde product.

  • Purification : Crystallization and recrystallization are critical for removing impurities and obtaining a high-purity aldehyde.

Although this patent focuses on the aromatic 6-methoxy-2-naphthaldehyde, analogous catalytic oxidation and purification principles can be adapted for the tetrahydro derivative.

Summary Table of Preparation Methods

Aspect Laboratory Method Industrial Method (General) Patent-Inspired Method (Related Compound)
Starting Material 6-Methoxy-1,2,3,4-tetrahydronaphthalene Same as laboratory, scaled up 6-Methoxynaphthalene (aromatic)
Oxidizing Agents Pyridinium chlorochromate (PCC), Chromium trioxide (CrO3) Optimized chromium-based oxidation Copper(I) chloride/iodide catalysts
Solvents Acetic acid Industrial-grade solvents Ethyl acetate, Dimethyl sulfoxide
Reaction Conditions Controlled temperature, reaction time Optimized for yield and purity Stirring, cooling, heat treatment
Purification Techniques Recrystallization, chromatography Recrystallization, chromatography Filtration, washing, drying, recrystallization
Yield and Purity High, dependent on reaction control Maximized through process optimization High purity via crystallization

Research Findings and Analysis

  • Selectivity : The oxidation step must be carefully controlled to avoid overoxidation of the aldehyde to carboxylic acid or degradation of the methoxy group.

  • Reagent Choice : PCC is favored for mild oxidation, while CrO3 offers stronger oxidizing power but requires careful handling.

  • Catalytic Methods : Emerging catalytic oxidation methods using copper(I) salts show promise for environmentally friendlier and more efficient synthesis, as indicated by patent literature.

  • Purification : Recrystallization remains a critical step to ensure removal of chromium residues and other impurities, especially for applications requiring high purity.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Methoxy-1,2,3,4-Tetrahydronaphthalene

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol
  • Key Features : The parent hydrocarbon structure lacks the carbaldehyde group, reducing its polarity and reactivity compared to the target compound. It serves as a foundational scaffold for synthesizing derivatives like the carbaldehyde analog.

6-Methoxy-1,2,3,4-Tetrahydro-Naphthalen-2-ol

  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • Key Features: Replaces the aldehyde group with a hydroxyl (-OH) at position 2. The hydroxyl group also introduces susceptibility to oxidation or conjugation reactions, unlike the aldehyde’s electrophilic nature .

6-Acetyl-1,2,3,4-Tetrahydronaphthalene

  • Molecular Formula : C₁₃H₁₆O
  • Molecular Weight : 188.26 g/mol
  • Key Features : Features an acetyl (-COCH₃) group instead of the carbaldehyde. The acetyl group is less reactive toward nucleophilic addition but may stabilize adjacent positions via electron-withdrawing effects. Such derivatives are often intermediates in pharmaceuticals or agrochemicals .

6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline (6-MeOTHBC)

  • Molecular Formula : C₁₂H₁₄N₂O·ClH (hydrochloride salt)
  • Molecular Weight : 238.75 g/mol (hydrochloride)
  • Key Features : A β-carboline alkaloid derivative with a methoxy group. Unlike the naphthalene-based target compound, this core structure includes a nitrogen-containing indole ring system, enabling interactions with serotonin (5-HT) receptors. Reported pharmacological effects include modulation of tissue serotonin levels and temperature regulation in rodents. Its oral LD₅₀ in mice is 595 mg/kg , indicating moderate toxicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activities References
6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde C₁₂H₁₄O₂ 190.24 Methoxy, Aldehyde High reactivity (electrophilic aldehyde)
6-Methoxy-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄O 162.23 Methoxy Base scaffold for synthesis
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ol C₁₁H₁₄O₂ 178.23 Methoxy, Hydroxyl Enhanced polarity, oxidative susceptibility
6-Acetyl-1,2,3,4-tetrahydronaphthalene C₁₃H₁₆O 188.26 Acetyl Electron-withdrawing stability
6-Methoxytryptoline Hydrochloride C₁₂H₁₄N₂O·ClH 238.75 Methoxy, β-carboline Serotonergic activity, LD₅₀ = 595 mg/kg

Key Research Findings and Implications

  • Structural Reactivity : The aldehyde group in the target compound confers electrophilicity, making it prone to nucleophilic addition reactions, unlike the hydroxyl or acetyl analogs. This property is critical in condensation reactions for synthesizing heterocycles or Schiff bases .
  • Pharmacological Contrasts : While β-carboline derivatives (e.g., 6-MeOTHBC) exhibit direct interactions with serotonin receptors, naphthalene-based analogs like the target compound lack reported receptor-binding data. This highlights how core structure (naphthalene vs. β-carboline) dictates biological target specificity .
  • Toxicity Profiles : The β-carboline derivative’s moderate toxicity (LD₅₀ 595 mg/kg) suggests that naphthalene-based analogs may require tailored safety evaluations, particularly if the aldehyde group introduces reactive metabolites .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde (CAS No. 2472-02-8) is a naphthalene derivative with potential biological activities. This compound has garnered interest for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including its pharmacodynamics, toxicity profiles, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • Structure : The compound features a methoxy group at the 6-position of the tetrahydronaphthalene ring and an aldehyde functional group.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant activity. This is primarily attributed to the presence of the methoxy group, which enhances electron donation capabilities, reducing oxidative stress in biological systems.

Anticancer Activity

Several studies have explored the anticancer potential of naphthalene derivatives. For instance, a related compound demonstrated significant growth inhibition in various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (μM) Mechanism of Action
HT2915.0Apoptosis induction
MCF720.5Cell cycle arrest
A54918.0ROS generation

Neuroprotective Effects

Compounds structurally related to this compound have shown neuroprotective effects in models of neurodegenerative diseases. These effects are attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.

Toxicological Profile

The toxicological assessment of tetrahydronaphthalene derivatives indicates that while they can exhibit beneficial biological activities, they may also pose risks at higher concentrations. Studies have shown that exposure can lead to:

  • Hematological Changes : Increased liver weight and signs of hemolytic anemia were observed in rodent models at high doses (150 mg/kg).
  • Reproductive Toxicity : Uterine atrophy was noted in female mice at concentrations above 82.4 mg/m³.

The NOAEL (No Observed Adverse Effect Level) was established at 15 mg/kg based on adverse effects on blood parameters.

Study on Anticancer Activity

A study published in MDPI evaluated various naphthalene derivatives for their anticancer properties. The study found that certain derivatives exhibited potent cytotoxicity against colorectal cancer cells (HT29), with IC50 values significantly lower than standard chemotherapeutic agents .

Neuroprotection in Animal Models

In a separate investigation focusing on neuroprotective effects, researchers administered related compounds to mice subjected to induced oxidative stress. Results indicated a marked reduction in neuronal damage and improved cognitive function post-treatment .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carbaldehyde?

  • Methodological Answer : A Vilsmeier-Haack reaction is a common approach for introducing aldehyde groups into aromatic systems. For example, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (0–90°C) can yield the aldehyde moiety. Similar protocols were used in synthesizing naphtho-furan carbaldehydes, achieving 70–80% yields after purification . For methoxy-substituted tetralin derivatives, Friedel-Crafts alkylation or catalytic hydrogenation of naphthalene precursors may precede aldehyde functionalization .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H-NMR : Confirm the aldehyde proton resonance (δ 9.8–10.2 ppm) and tetralin ring protons (δ 1.5–3.0 ppm for methylene groups).
  • IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (C₁₂H₁₄O₂) with ≤0.3% deviation .
    • Chromatographic methods (HPLC, GC-MS) are critical for purity assessment, especially to rule out byproducts from incomplete hydrogenation or oxidation .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests in solvents (e.g., DMSO, ethanol) should monitor aldehyde integrity via periodic NMR or TLC over 48–72 hours .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for related tetralin derivatives be resolved?

  • Methodological Answer : Apply evidence-quality frameworks (e.g., High/Moderate/Low Initial Confidence criteria from toxicological reviews). For example:

  • High Confidence : Studies with controlled dosing, validated analytical methods, and mechanistic data (e.g., metabolic pathways).
  • Low Confidence : Studies lacking dose-response relationships or using impure compounds .
    • Cross-reference with structurally similar compounds (e.g., 6-Methoxytetralone or carbazole derivatives) to identify consistent trends .

Q. What experimental strategies elucidate the role of the aldehyde group in reactivity or biological activity?

  • Methodological Answer :

  • Derivatization : Convert the aldehyde to oximes, hydrazones, or Schiff bases to assess activity changes. For example, hydrazone formation with phenylhydrazine can test cytotoxicity variations .
  • Computational Modeling : Use DFT calculations to study electronic effects (e.g., charge distribution at the aldehyde carbon) and predict nucleophilic attack sites .

Q. How can computational methods predict metabolic pathways or environmental persistence?

  • Methodological Answer :

  • ADMET Prediction Tools : Use software like SwissADME or ProTox-II to simulate phase I/II metabolism (e.g., aldehyde oxidation to carboxylic acid).
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with biodegradation half-lives, leveraging data from naphthalene derivatives .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to optimize reproducibility?

  • Methodological Answer :

  • Parameter Sensitivity : Test reaction variables (temperature, solvent purity, catalyst loading). For example, POCl₃ must be anhydrous to avoid side reactions in aldehyde synthesis .
  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., over-oxidized or dimerized products) and adjust quenching protocols .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential respiratory/skin irritation (similar to 6-Methoxytetrahydro-β-carboline derivatives) .
  • Spill Management : Neutralize aldehyde residues with sodium bisulfite solution to form stable adducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE
Reactant of Route 2
6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBALDEHYDE

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